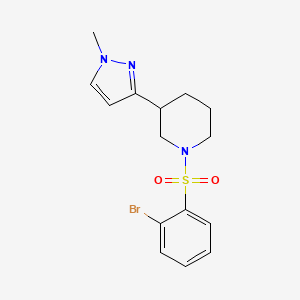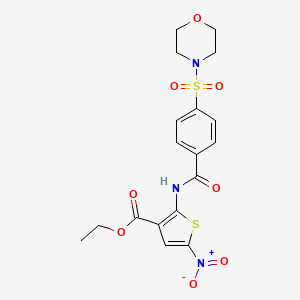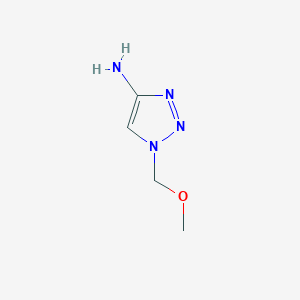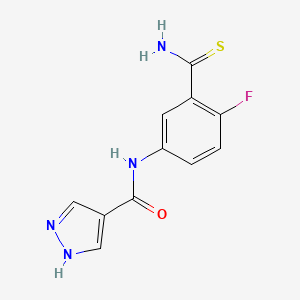
N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide, also known as CFTRinh-172, is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.
Scientific Research Applications
Synthesis and Characterization
- Compounds closely related to N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide have been synthesized and characterized through various chemical methods. For instance, Jasinski et al. (2012) reported the synthesis of pyrazoline derivatives with similar structures, confirmed by single crystal X-ray diffraction data, supported by IR, NMR, and mass spectral data, indicating the chemical's stability and interaction potential through weak intermolecular interactions Jasinski et al., 2012.
Antiproliferative Activities
- Some derivatives have been evaluated for their antiproliferative activities against various cell lines, suggesting potential applications in cancer research. Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives showing cell-selective effects and broad-spectrum antitumor activities, comparable to commonly used anticancer drugs Mert et al., 2014.
Nematocidal Evaluation
- The search for novel agrochemicals led to the synthesis of pyrazole carboxamide derivatives with good nematocidal activity against specific nematodes, as reported by Zhao et al. (2017), underlining their potential utility in addressing agricultural pests Zhao et al., 2017.
Anticancer Evaluation
- Derivatives have also been synthesized and tested for their potential as anticancer agents. Nițulescu et al. (2015) designed pyrazolyl thiourea derivatives as cell cycle inhibitors, highlighting a specific compound's capacity to induce apoptosis and necrosis in cancer cells Nițulescu et al., 2015.
Antimicrobial Activities
- Research into novel 1,5-diaryl pyrazole derivatives by Ragavan et al. (2010) revealed good antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents Ragavan et al., 2010.
properties
IUPAC Name |
N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c12-9-2-1-7(3-8(9)10(13)18)16-11(17)6-4-14-15-5-6/h1-5H,(H2,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCDUZWVVYUMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CNN=C2)C(=S)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

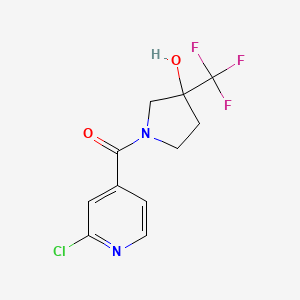
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2821786.png)
![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)
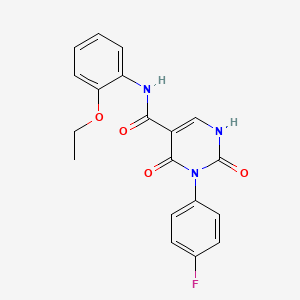
![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)

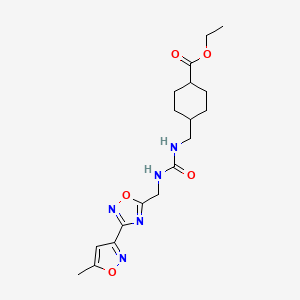
![4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid](/img/structure/B2821798.png)
